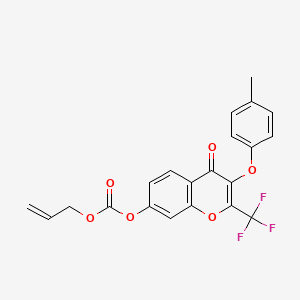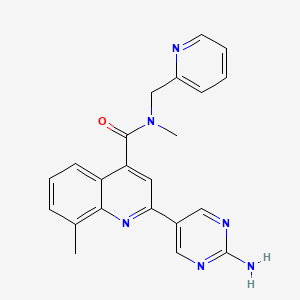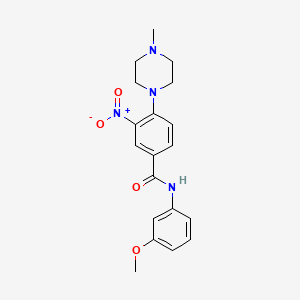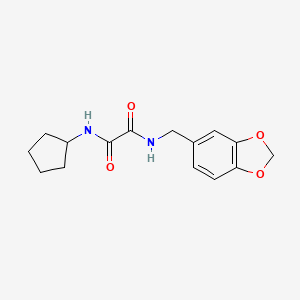
allyl 3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate
Vue d'ensemble
Description
Allyl 3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate is a useful research compound. Its molecular formula is C21H15F3O6 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.08207268 g/mol and the complexity rating of the compound is 693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis
5H-Alkyl-2-phenyl-oxazol-4-ones are used in asymmetric synthesis, with allyl systems like the compound serving as substrates for molybdenum-catalyzed asymmetric allylic alkylation. This results in products with high enantioselectivity and can be further modified through double-bond chemistry, including metathesis (Trost, Dogra, & Franzini, 2004).
Polymerization
Allyl-functional poly(carbonate)s are synthesized via organocatalytic ring-opening polymerization, demonstrating the versatility of allyl-functional systems. The resulting polymers can be further functionalized through radical addition, highlighting the utility of allyl carbonates in developing functional aliphatic poly(carbonate)s (Tempelaar, Mespouille, Dubois, & Dove, 2011).
Catalytic Reduction
In the field of catalytic reduction, palladium-catalyzed asymmetric reduction of racemic allyl esters, including those similar to the compound , leads to optically active terminal alkenes. This demonstrates the relevance of allyl carbonates in producing optically active compounds (Hayashi, Kawatsura, Iwamura, Yamaura, & Uozumi, 1996).
High-Temperature Reactions
Allyl phenyl ether, a compound structurally related to allyl carbonates, undergoes diverse reactions at high temperatures in water. This research shows the potential of high-temperature water as an environmentally benign alternative for interconverting alcohols and alkenes, relevant for compounds like allyl carbonates (Bagnell, Cablewski, Strauss, & Trainor, 1996).
Electrophilic Additions
Pd(0)-catalyzed three-component reactions involving methyl propargyl carbonate with phenols and nucleophiles result in various allylic compounds. This demonstrates the potential for selective synthesis of functionalized allylic compounds, a category into which the compound falls (Nishioka & Koizumi, 2011).
Propriétés
IUPAC Name |
[3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] prop-2-enyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3O6/c1-3-10-27-20(26)29-14-8-9-15-16(11-14)30-19(21(22,23)24)18(17(15)25)28-13-6-4-12(2)5-7-13/h3-9,11H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTNQFBBBRSZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{[(2-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE](/img/structure/B4067544.png)

![2-{[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B4067563.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067565.png)
![1,4-bis(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]piperazine-2-carboxamide](/img/structure/B4067578.png)

![2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067595.png)

![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B4067599.png)
![2-chloro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}naphthoquinone](/img/structure/B4067604.png)
![N-(4-butoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4067619.png)
![METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE](/img/structure/B4067635.png)
![ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4067643.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B4067649.png)
